

# Application Notes and Protocols for RK-582 in In Vivo Experiments

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## Compound of Interest

Compound Name: RK-582

Cat. No.: B11933452

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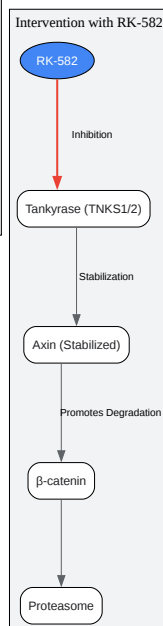
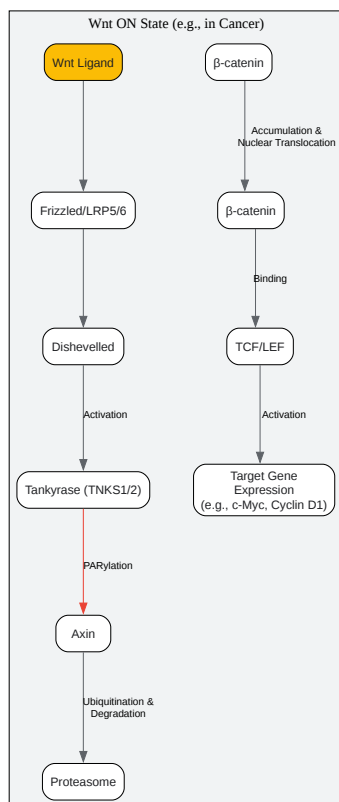
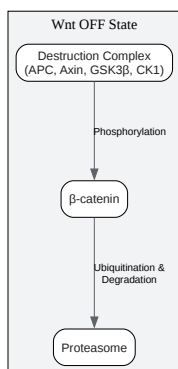
For Researchers, Scientists, and Drug Development Professionals

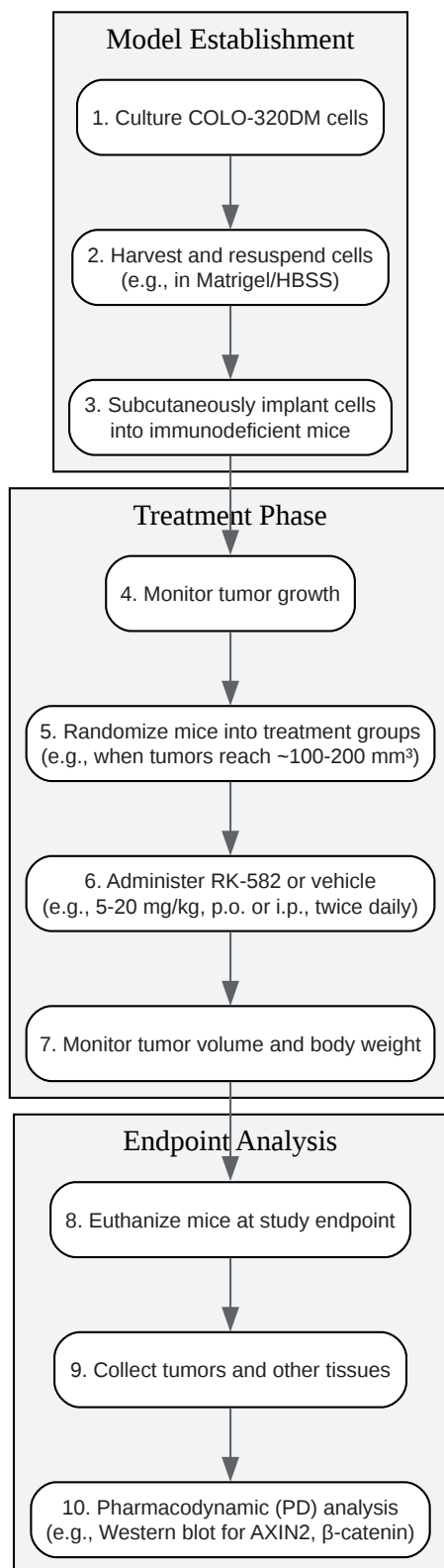
## Introduction

**RK-582** is a potent and selective, orally active inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/ $\beta$ -catenin signaling pathway.<sup>[1]</sup> Dysregulation of this pathway is a critical driver in various cancers, particularly colorectal cancer (CRC).<sup>[2][3]</sup> **RK-582** exerts its anti-tumor effects by stabilizing AXIN, a negative regulator of  $\beta$ -catenin, leading to the degradation of  $\beta$ -catenin and subsequent downregulation of Wnt target genes.<sup>[2]</sup> These application notes provide a summary of the recommended dosages, experimental protocols, and relevant pharmacological data for the use of **RK-582** in preclinical in vivo models, based on available literature.

## Signaling Pathway of RK-582

**RK-582** targets the Wnt/ $\beta$ -catenin signaling pathway, which is aberrantly activated in many cancers. The diagram below illustrates the mechanism of action of **RK-582**.





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## References

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- 3. APC/PIK3CA mutations and  $\beta$ -catenin status predict tankyrase inhibitor sensitivity of patient-derived colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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